

# Propaquizafop mammalian chronic toxicity and carcinogenicity

**Author:** Smolecule Technical Support Team. **Date:** February 2026

## Compound Focus: Propaquizafop

CAS No.: 111479-05-1

Cat. No.: S540285

Get Quote

## Summary of Key Toxicological Findings

| Aspect                        | Details                                                                                                                                       |
|-------------------------------|-----------------------------------------------------------------------------------------------------------------------------------------------|
| Carcinogenicity               | Hepatocarcinogenic in rats; considered a <b>Possible Carcinogen</b> [1].                                                                      |
| Proposed Mode of Action (MoA) | PPAR $\alpha$ (Peroxisome Proliferator-Activated Receptor alpha) activation, a pathway considered to have <b>low relevance to humans</b> [2]. |
| Chronic Toxicity              | Classified as having <b>moderate chronic toxicity</b> to mammals [1].                                                                         |
| Genotoxicity                  | Considered to have <b>genotoxic potential</b> [1].                                                                                            |

## Detailed Analysis of Carcinogenicity and Mode of Action

The most detailed information comes from a 2018 study that investigated the hepatocarcinogenic mode of action of **propaquizafop** in rats [2].

- **Experimental Design:** The study was designed to confirm the role of PPAR $\alpha$  activation. It involved exposing both wild-type (WT) and PPAR $\alpha$ -knockout (KO) rats to **propaquizafof** in their diet for two weeks at various doses (75, 500, and 1000 ppm). A known PPAR $\alpha$  agonist, WY-14643, was used as a positive control [2].
- **Key Events in the Mode of Action:** The study demonstrated that **propaquizafof** induces a sequence of key events in the liver that lead to tumor formation, but only in rats with a functional PPAR $\alpha$  pathway. The relationship between these events is illustrated below:



[Click to download full resolution via product page](#)

*Proposed PPAR $\alpha$ -mediated hepatocarcinogenic mode of action for **propaquizafof** in rats.*

- **Findings and Human Relevance:** The investigation concluded that all these key events were **markedly present in WT rats but absent or minimal in PPAR $\alpha$ -KO rats**. This confirmed that the liver tumors observed in rodents are dependent on PPAR $\alpha$  activation [2]. Based on established scientific understanding (the Human Relevance Framework), this mode of action is considered **rodent-specific** and not a relevant health risk to humans, as the human response to PPAR $\alpha$  agonists is significantly weaker [2].

## Conclusion and Data Gaps

The provided data indicates that **propaquizafof** is a rodent carcinogen via a PPAR $\alpha$ -mediated mode of action not considered relevant to humans. The available information is sufficient for a high-level risk assessment but lacks the full detail for a comprehensive whitepaper.

To obtain the complete toxicological data set, including detailed chronic toxicity study protocols, specific numerical results (e.g., NOAEL levels), and histopathological findings, I recommend consulting the original **European Food Safety Authority (EFSA) assessment dossier** for this active substance.

### **Need Custom Synthesis?**

Email: [info@smolecule.com](mailto:info@smolecule.com) or [Request Quote Online](#).

## References

1. Propaquizafof (Ref: CGA 233380) - AERU [[sitem.herts.ac.uk](http://sitem.herts.ac.uk)]
2. A human relevance investigation of PPAR $\alpha$ -mediated key ... [[pubmed.ncbi.nlm.nih.gov](https://pubmed.ncbi.nlm.nih.gov)]

To cite this document: Smolecule. [Propaquizafof mammalian chronic toxicity and carcinogenicity].

Smolecule, [2026]. [Online PDF]. Available at:

[<https://www.smolecule.com/products/b540285#propaquizafof-mammalian-chronic-toxicity-and-carcinogenicity>]

### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## Smolecule

Your Ultimate Destination for Small-Molecule (aka. smolecule) Compounds, Empowering Innovative Research Solutions Beyond Boundaries.

### Contact

**Address:** Ontario, CA 91761, United States

**Phone:** (512) 262-9938

**Email:** [info@smolecule.com](mailto:info@smolecule.com)

**Web:** [www.smolecule.com](http://www.smolecule.com)